3,4-Difluorobenzimidic acid ethyl ester hydrochloride
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Overview
Description
3,4-Difluorobenzimidic acid ethyl ester hydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzimidazole ring, an ethyl ester group, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzimidic acid ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-difluoroaniline.
Formation of Benzimidazole Ring: The 3,4-difluoroaniline is reacted with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Esterification: The benzimidazole derivative is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions due to its unique electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzimidic acid ethyl ester hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Difluorobenzimidazole: Lacks the ethyl ester group and hydrochloride salt form.
3,4-Difluorobenzoic acid: Contains a carboxylic acid group instead of the benzimidazole ring.
3,4-Difluoroaniline: Lacks the benzimidazole ring and ethyl ester group.
Uniqueness: 3,4-Difluorobenzimidic acid ethyl ester hydrochloride is unique due to the combination of its benzimidazole ring, ethyl ester group, and hydrochloride salt form. This unique structure imparts specific electronic and steric properties that make it valuable in various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 3,4-difluorobenzenecarboximidate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c1-2-13-9(12)6-3-4-7(10)8(11)5-6;/h3-5,12H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQCRMMABCPLJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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